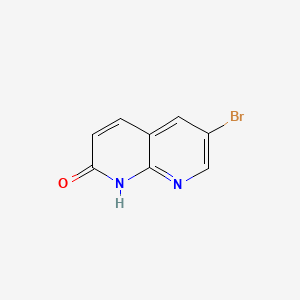

6-Bromo-1,8-naphthyridin-2-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-bromo-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEWGGGNOQNYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501168 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-05-3 | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72754-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromo-1,8-naphthyridin-2-ol

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound (CAS No. 72754-05-3). The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, and this particular bromo-substituted derivative serves as a versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors for oncology.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this valuable building block.

The 1,8-naphthyridine ring system is a diazanaphthalene isostere of quinoline and has been identified as a "privileged structure" in drug discovery.[3] Its rigid, planar geometry and the presence of two nitrogen atoms—one pyridinic (a hydrogen bond acceptor) and one pyrrolic/pyridonic (a hydrogen bond donor/acceptor)—allow for specific and high-affinity interactions with a wide array of biological targets. Derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties.[2][4]

This compound emerges as a particularly strategic synthetic intermediate.[5][6] The bromine atom at the C6 position provides a reactive handle for modern cross-coupling methodologies, enabling the introduction of diverse molecular fragments. The 2-ol/-one functionality offers another site for modification and critically influences the electronic properties and hydrogen bonding potential of the entire scaffold. Understanding its inherent chemical behaviors is paramount to its effective application in complex molecule synthesis.

Physicochemical and Structural Properties

This compound is typically a pale brown, high-melting-point solid with poor solubility in water.[5][6] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 72754-05-3 | [5][7][8] |

| Molecular Formula | C₈H₅BrN₂O | [5][6][7] |

| Molecular Weight | 225.05 g/mol | [5][6] |

| Appearance | Pale brown powder | [6] |

| Melting Point | >300°C | [5] |

| Solubility | Insoluble in water | [5] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [8] |

| logP (calculated) | 1.6856 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

The Critical Role of Tautomerism

A defining characteristic of 2-hydroxy-1,8-naphthyridines is the existence of a prototropic tautomeric equilibrium between the enol (-ol) form and the amide (-one) form.[9] While named as an "-ol", the equilibrium for this compound strongly favors the 6-Bromo-1,8-naphthyridin-2(1H)-one tautomer, particularly in the solid state and in many common solvents.[5][6][10][11] This phenomenon is well-documented for the related 2-hydroxypyridine/2-pyridone system, where the pyridone form benefits from the stability of the amide bond and can exhibit non-aromatic character in the pyridone ring.[12]

This equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity, hydrogen bonding patterns, and spectroscopic signatures. For instance, reactions at the nitrogen atom (e.g., N-alkylation) are characteristic of the amide tautomer.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

Caption: Generalized workflow for the synthesis of 1,8-naphthyridin-2-ones.

Chemical Reactivity: A Hub for Molecular Diversification

The true synthetic value of this compound lies in its capacity for functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C6-bromo position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[13][14] This reaction is fundamental in medicinal chemistry for synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14][15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[16][17] This transformation is invaluable for introducing amine-containing side chains or building more complex heterocyclic systems. The choice of palladium catalyst, phosphine ligand, and base is critical and must be optimized for the specific amine coupling partner.[18][19]

Caption: Key cross-coupling reactions of 6-Bromo-1,8-naphthyridin-2(1H)-one.

Experimental Protocols

The following protocols are representative methodologies and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol: Representative Suzuki-Miyaura Coupling

-

Objective: To couple an arylboronic acid with 6-Bromo-1,8-naphthyridin-2(1H)-one.

-

Rationale: This protocol uses a standard palladium catalyst and aqueous base, which is effective for many common arylboronic acids.[15]

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-1,8-naphthyridin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane or toluene, and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃). The ratio of organic solvent to aqueous base is typically around 3:1.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1,8-naphthyridin-2(1H)-one.

Protocol: Representative Buchwald-Hartwig Amination

-

Objective: To couple a primary or secondary amine with 6-Bromo-1,8-naphthyridin-2(1H)-one.

-

Rationale: This protocol employs a modern catalyst system (a palladium source with a specialized phosphine ligand) and a strong, non-nucleophilic base, which is necessary for efficient C-N bond formation.[20]

-

Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos or BINAP, 0.08 eq.), and the base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).

-

Reagent Addition: Add 6-Bromo-1,8-naphthyridin-2(1H)-one (1.0 eq.) and the desired amine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Seal the flask and heat the mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent and purify the residue by flash column chromatography.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of this compound and its derivatives.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 6.5-8.5 ppm) showing characteristic signals for the protons on both rings. The pattern will consist of doublets and doublets of doublets, with coupling constants typical for pyridyl systems. A broad singlet for the N-H proton of the pyridone tautomer will likely be observed at a downfield shift (>10 ppm). |

| ¹³C NMR | Signals for eight distinct carbon atoms. The carbonyl carbon (C2) of the pyridone tautomer is expected to appear significantly downfield (approx. 160-170 ppm). The carbon bearing the bromine (C6) will also be identifiable. |

| Mass Spec (HRMS) | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio). |

| UV-Vis/Fluorescence | 1,8-Naphthyridine derivatives are known to be photophysically active, often exhibiting fluorescence.[21][22] Absorption and emission maxima will be dependent on substitution and solvent. |

Protocol: NMR Sample Preparation and Analysis

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Rationale: Proper sample preparation is key to acquiring high-quality data for structural elucidation.[21]

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the poor solubility of many heterocycles in CDCl₃).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire the ¹H NMR spectrum, typically requiring 16 to 64 scans. Subsequently, acquire the ¹³C NMR spectrum, which may necessitate several thousand scans to achieve an adequate signal-to-noise ratio.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its utility is defined by the strategic placement of a reactive bromine handle on the privileged 1,8-naphthyridine scaffold. A thorough understanding of its inherent tautomerism and its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination empowers researchers to efficiently construct complex molecular architectures for the development of novel therapeutics.

References

- MySkinRecipes. (n.d.). This compound.

- Das, S., et al. (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

- Greenwood Products. (n.d.). 6-Bromo-1, 8-naphthyridin-2(1H)-one, min 97%, 1 gram.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Dalton Transactions. (2014). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions. [Link]

- Wikipedia. (n.d.). Suzuki reaction.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts website. [Link]

- Journal of Chemical Sciences. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences. [Link]

- Volyniuk, D. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

- ChemSpider SyntheticPages. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from ChemSpider SyntheticPages website. [Link]

- Fu, W. et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry. [Link]

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal website. [Link]

- ResearchGate. (n.d.). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- RCS Research Chemistry Services. (n.d.). How about Tautomers? Retrieved from RCS Research Chemistry Services website. [Link]

- PubChem. (n.d.). 6-bromo-1,8-naphthyridin-4(1H)-one.

- Lead Sciences. (n.d.). 6-Bromo-1,8-naphthyridin-2-amine.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]

- Electronic Supplementary Information for Synthesis and Spectroscopic Characterization of 1,8- Naphthalimide Derived “Super” Photoacids. (n.d.). [Link]

- Al-Hujran, T. A., & El-Azhary, A. A. (2020). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega. [Link]

- PubChem. (n.d.). (6-Bromo-1,8-naphthyridin-3-yl)boronic acid.

- Wikipedia. (n.d.). Tautomer.

- PubChemLite. (n.d.). 6-bromo-1,8-naphthyridin-2-amine (C8H6BrN3).

- MDPI. (2022). 1,6-Naphthyridin-2(1H)

- dos Santos, R. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. H50042.MD [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. Tautomer - Wikipedia [en.wikipedia.org]

- 10. calpaclab.com [calpaclab.com]

- 11. researchgate.net [researchgate.net]

- 12. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 6-Bromo-1,8-naphthyridin-2-ol (CAS: 72754-05-3): A Key Intermediate for Advanced Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount. The 1,8-naphthyridine core, a privileged heterocyclic system, has garnered significant attention for its versatile biological activities, ranging from anticancer to neuroprotective properties.[1] Within this class of compounds, 6-Bromo-1,8-naphthyridin-2-ol emerges as a pivotal building block, offering a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as PARP inhibitors.

This technical guide provides an in-depth perspective on the chemical properties, synthesis, reactivity, and potential applications of this compound, designed to empower researchers to harness its full potential in their drug discovery endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 6-Bromo-1,8-naphthyridin-2(1H)-one, exists in a tautomeric equilibrium, a common feature for 2-hydroxy-pyridines and related heterocycles.[2][3][4][5] The keto form is generally favored in the solid state and in many solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72754-05-3 | [2][3][5][6][7] |

| Molecular Formula | C₈H₅BrN₂O | [2][3][4][5][6] |

| Molecular Weight | 225.04 g/mol | [2][3][4][5][7] |

| Appearance | Pale brown to off-white solid | [6] |

| Melting Point | >300 °C | [2] |

| Solubility | Insoluble in water. | [2] |

| Purity | Typically ≥97% (commercial sources) | [3][4] |

| Storage | Store at room temperature. | [3] |

Synthesis and Purification: A Proposed Pathway

Proposed Retrosynthetic Analysis and Synthesis

A logical retrosynthetic disconnection points to 2-amino-5-bromopyridine and a three-carbon synthon with appropriate functional groups for cyclization.

Caption: Retrosynthetic approach for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established chemical principles for the synthesis of related naphthyridinones.

Step 1: Condensation and Cyclization

-

To a solution of 2-amino-5-bromopyridine (1 equivalent) in a high-boiling solvent such as diphenyl ether or Dowtherm A, add diethyl malonate (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

The cyclization reaction is expected to proceed with the elimination of ethanol and water, leading to the formation of the naphthyridinone ring system.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.

-

Dilute the mixture with a non-polar solvent like hexane to further facilitate precipitation.

-

Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to achieve high purity suitable for subsequent synthetic steps.

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to wet the solid.

-

Heat the suspension with stirring until the solid completely dissolves.

-

If the solution is colored, activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

-

Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of a cold, less polar solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Caption: Key cross-coupling reactions of this compound.

The Naphthyridinone Core as a Pharmacophore

The 1,8-naphthyridin-2(1H)-one scaffold itself is a potent pharmacophore. The lactam moiety, with its hydrogen bond donor (N-H) and acceptor (C=O), is adept at interacting with the hinge regions of kinases and the active sites of other enzymes.

This structural motif is particularly relevant in the design of PARP (Poly(ADP-ribose) polymerase) inhibitors . The bicyclic system mimics the nicotinamide portion of the NAD+ cofactor, while substituents introduced at the C-6 position can extend into other pockets of the enzyme's active site, enhancing potency and selectivity. While the direct synthesis of Olaparib does not start from this exact fragment, this compound is an excellent starting point for the synthesis of novel PARP inhibitors with a modified core structure.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation. [8]* Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its robust chemical nature, coupled with the strategic placement of a versatile bromine handle on a biologically relevant scaffold, makes it an ideal starting material for library synthesis and lead optimization campaigns. The insights provided in this guide are intended to facilitate its application in the development of the next generation of targeted therapies, particularly in the competitive field of PARP inhibition and kinase modulation.

References

- Buchwald–Hartwig amination - Wikipedia.

- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central.

- 13C NMR Chemical Shift - Oregon State University.

- database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- WO2018038680A1 - Processes for preparing olaparib - Google Patents.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemscene.com [chemscene.com]

- 6. H50042.MD [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound AldrichCPR 72754-05-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-1,8-naphthyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically vetted synthesis pathway for 6-Bromo-1,8-naphthyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the strategic selection of precursors, a detailed, step-by-step experimental protocol, and the underlying reaction mechanism. The synthesis is presented in two key stages: the preparation of the essential precursor, 2-amino-5-bromopyridine, and its subsequent cyclization to form the target naphthyridinone core. This document is intended to serve as a practical resource for researchers, offering field-proven insights and a self-validating protocol grounded in established chemical principles.

Introduction and Strategic Overview

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial and antitumor properties. The targeted molecule, this compound (which exists in tautomeric equilibrium with 6-Bromo-1,8-naphthyridin-2(1H)-one), incorporates a bromine substituent, providing a versatile handle for further functionalization through cross-coupling reactions, and a hydroxyl/oxo group, which can influence the molecule's physicochemical properties and biological interactions.

The synthesis strategy outlined herein is a two-step process. The first part focuses on the efficient synthesis of the key starting material, 2-amino-5-bromopyridine. The second, and core, part of the synthesis involves a cyclocondensation reaction to construct the second ring of the 1,8-naphthyridine system. This approach is designed to be reproducible and scalable, providing a reliable route to this valuable chemical entity.

Synthesis of the Key Precursor: 2-Amino-5-bromopyridine

A reliable supply of the starting material, 2-amino-5-bromopyridine, is crucial. A common and effective method for its preparation involves the direct bromination of 2-aminopyridine. To control the regioselectivity and avoid the formation of di-brominated by-products, the amino group is often first protected by acylation.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from established procedures for the selective bromination of 2-aminopyridine.[1]

Materials:

-

2-Aminopyridine

-

Acetic anhydride

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Acetylation (Protection): In a round-bottom flask, dissolve 2-aminopyridine in dichloromethane. Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Bromination: Cool the solution of 2-acetamidopyridine in an ice bath and slowly add a solution of bromine in dichloromethane dropwise. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Hydrolysis (Deprotection): Carefully quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine. Concentrate the organic layer under reduced pressure. To the crude 2-acetamido-5-bromopyridine, add a solution of aqueous sodium hydroxide and ethanol. Heat the mixture to reflux for 4-6 hours to effect deprotection.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with hydrochloric acid. Extract the product with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-bromopyridine.

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity | >98% (by HPLC) |

| Appearance | Off-white to pale yellow solid |

Core Synthesis: Cyclocondensation to this compound

The construction of the 1,8-naphthyridine ring system can be achieved through various classic reactions, including the Skraup-Doebner-von Miller synthesis. For the preparation of a 2-hydroxy (or 2-oxo) substituted naphthyridine, a modified approach using a three-carbon synthon with a terminal carboxylic acid or ester group is most appropriate. The reaction of 2-amino-5-bromopyridine with malonic acid under acidic conditions provides a direct route to the desired product.

Reaction Mechanism

The reaction proceeds through a series of steps:

-

Michael Addition: The amino group of 2-amino-5-bromopyridine acts as a nucleophile and attacks one of the carbonyl groups of malonic acid (or its activated form under acidic conditions), followed by dehydration to form an enamine intermediate.

-

Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, with the nitrogen of the pyridine ring attacking the second carbonyl group of the malonic acid moiety.

-

Dehydration and Tautomerization: Subsequent dehydration leads to the formation of the aromatic 1,8-naphthyridine ring. The product exists in a tautomeric equilibrium between the 2-ol and 2-one forms, with the keto form generally being more stable in the solid state.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Doebner-von Miller and related cyclization reactions.

Materials:

-

2-Amino-5-bromopyridine

-

Malonic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-bromopyridine and malonic acid.

-

Cyclization: To this mixture, carefully add polyphosphoric acid with vigorous stirring. The mixture will become a thick paste. Heat the reaction mixture to 120-130°C for 3-4 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.

-

Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The precipitate is then collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude this compound can be further purified by recrystallization from a suitable solvent such as acetic acid or a mixture of DMF and water to afford the final product as a solid.

| Parameter | Value |

| Typical Yield | 50-60% |

| Melting Point | >300 °C[2] |

| Appearance | Pale brown powder[2] |

Visualization of the Synthesis Pathway

Overall Synthesis Workflow

Caption: Overall two-step synthesis pathway for this compound.

Reaction Mechanism of Cyclocondensation

Caption: Simplified mechanism of the cyclocondensation reaction.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound. By employing a two-stage approach, starting with the synthesis of the key precursor 2-amino-5-bromopyridine followed by a robust cyclocondensation reaction, researchers can efficiently access this valuable heterocyclic compound. The provided experimental protocols are designed to be practical and reproducible in a standard laboratory setting. The mechanistic insights offer a deeper understanding of the chemical transformations involved, empowering scientists to optimize and adapt these methods for their specific research and development needs.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. (2019). ACS Omega, 5(1), 1059-1070. [Link]

- Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate.

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025). ResearchGate.

- Skraup reaction. (n.d.). In Wikipedia.

- Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. (2020). ACS Omega.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega, 6(29), 18888-18897. [Link]

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.).

Sources

Spectroscopic Characterization of 6-Bromo-1,8-naphthyridin-2-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Bromo-1,8-naphthyridin-2-ol (CAS: 72754-05-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive data and established principles of spectroscopic interpretation for heterocyclic compounds to provide a robust analytical framework.

Introduction

This compound, with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol [1], belongs to the naphthyridine family of compounds. These nitrogen-containing heterocycles are known for their diverse biological activities and applications as ligands in coordination chemistry[2][3]. The structural elucidation and purity assessment of such compounds are critically dependent on a thorough spectroscopic analysis. This guide will delve into the expected spectroscopic signatures of this compound, providing both the theoretical basis and practical protocols for its characterization.

It is important to note that this compound exists in a tautomeric equilibrium with its more stable amide form, 6-Bromo-1,8-naphthyridin-2(1H)-one . The spectroscopic data presented and interpreted herein will reflect the characteristics of this dominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | N1-H |

| ~8.2 - 8.4 | d | 1H | H-7 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.4 - 7.6 | d | 1H | H-4 |

| ~6.5 - 6.7 | d | 1H | H-3 |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 6-Bromo-1,8-naphthyridin-2(1H)-one in a polar aprotic solvent like DMSO-d₆ is expected to show five distinct signals.

-

N-H Proton: A broad singlet appearing significantly downfield (δ 11.5 - 12.5 ppm) is characteristic of the N-H proton of the pyridinone ring. Its broadness is a result of quadrupole broadening and potential hydrogen exchange with residual water in the solvent.

-

Aromatic Protons: The four protons on the naphthyridine core will appear in the aromatic region (δ 6.5 - 8.5 ppm). Their specific chemical shifts are influenced by the electronic effects of the bromine atom, the carbonyl group, and the ring nitrogens.

-

H-7: This proton is adjacent to a nitrogen atom, leading to a downfield shift (δ 8.2 - 8.4 ppm). It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is deshielded by the adjacent bromine atom and will also appear as a doublet (δ 7.8 - 8.0 ppm) from coupling with H-7.

-

H-4: This proton is on the pyridinone ring and is expected to be a doublet (δ 7.4 - 7.6 ppm) due to coupling with H-3.

-

H-3: This proton is also on the pyridinone ring and will be a doublet (δ 6.5 - 6.7 ppm) from coupling with H-4.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is sufficient.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2 (C=O) |

| ~150 - 155 | C-8a |

| ~140 - 145 | C-7 |

| ~135 - 140 | C-4a |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-4 |

| ~115 - 120 | C-6 (C-Br) |

| ~110 - 115 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon: The most downfield signal (δ 160 - 165 ppm) is assigned to the carbonyl carbon (C-2) of the pyridinone ring.

-

Aromatic Carbons: The remaining seven carbons will appear in the aromatic region.

-

Carbons adjacent to nitrogen atoms (C-8a and C-7) will be shifted downfield.

-

The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect, typically appearing in the mid-aromatic range.

-

The remaining carbons (C-4a, C-5, C-4, and C-3) will resonate at chemical shifts typical for pyridinone and pyridine rings.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is required.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data using a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-1,8-naphthyridin-2(1H)-one will be dominated by absorptions from the N-H, C=O, and aromatic C=C and C=N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 (broad) | Medium | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1650 - 1680 | Strong | C=O stretch (amide) |

| 1580 - 1620 | Medium-Strong | C=C and C=N ring stretching |

| 1400 - 1500 | Medium | C=C and C=N ring stretching |

| 800 - 900 | Strong | Aromatic C-H out-of-plane bend |

| 600 - 700 | Medium | C-Br stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibration, with the broadening due to hydrogen bonding in the solid state.

-

Aromatic C-H Stretch: Weaker bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

-

Carbonyl Stretch: A very strong and sharp absorption band between 1650 and 1680 cm⁻¹ is the most prominent feature of the spectrum and is assigned to the C=O stretching vibration of the cyclic amide (pyridinone).

-

Ring Stretching: Multiple bands in the 1400-1620 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the fused aromatic rings.

-

C-H Bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹), particularly between 800-900 cm⁻¹, are due to out-of-plane bending of the aromatic C-H bonds.

-

C-Br Stretch: A medium intensity band in the lower frequency region (600-700 cm⁻¹) is expected for the C-Br stretching vibration.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent peak at m/z 224 and 226 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular formula is C₈H₅⁷⁹BrN₂O and C₈H₅⁸¹BrN₂O.

-

Major Fragments:

-

[M - CO]⁺: Loss of a neutral carbon monoxide molecule from the pyridinone ring is a common fragmentation pathway for such systems, resulting in peaks at m/z 196 and 198.

-

[M - Br]⁺: Cleavage of the C-Br bond would lead to a fragment at m/z 145.

-

[M - CO - HCN]⁺: Subsequent loss of hydrogen cyanide from the [M - CO]⁺ fragment could result in peaks at m/z 169 and 171.

-

Interpretation of the Mass Spectrum:

The presence of the isotopic doublet for the molecular ion is a definitive indicator of a monobrominated compound. The fragmentation pattern will provide further structural confirmation. The loss of CO is characteristic of the pyridinone moiety. Further fragmentation by loss of HCN is typical for nitrogen-containing heterocyclic rings.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragments.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the structure of 6-Bromo-1,8-naphthyridin-2(1H)-one and the workflow for its spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key structural features and their correlation to spectroscopic data.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, with a focus on its dominant tautomer, 6-Bromo-1,8-naphthyridin-2(1H)-one. By combining predicted spectral data with established principles of interpretation for heterocyclic systems, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer a practical guide for acquiring high-quality spectroscopic data, ensuring the scientific integrity of future studies involving this important molecule.

References

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (URL: [Link])[3]

- Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal. (URL: [Link])[4]

- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds. (URL: [Link])

- 6-Bromo-1, 8-naphthyridin-2(1H)-one, min 97%, 1 gram. Aladdin Scientific. (URL: [Link])[2]

- Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of 6-Bromo-1,8-naphthyridin-2-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-Bromo-1,8-naphthyridin-2-ol, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published solubility data, this document establishes a predictive framework based on the compound's physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its thermodynamic and kinetic solubility in various organic solvents. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the effective use of this compound in their work.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound is a critical physicochemical property that dictates its utility in a multitude of applications, from synthetic reaction engineering to formulation development and biological screening. For a molecule like this compound, which serves as a versatile building block in medicinal chemistry, understanding its behavior in different solvent systems is paramount. Poor solubility can lead to challenges in purification, inaccurate results in biological assays, and significant hurdles in developing effective drug delivery systems. This guide provides a detailed examination of the factors influencing the solubility of this compound and presents robust methodologies for its empirical determination.

The 1,8-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a hydroxyl group in this compound further functionalizes this core, opening avenues for diverse chemical modifications. However, these same functional groups significantly influence the molecule's intermolecular forces and, consequently, its solubility.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound in a range of organic solvents is not extensively reported in the literature, a robust qualitative and semi-quantitative prediction can be derived from its known physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Melting Point | >300°C | [2] |

| logP (calculated) | 1.6856 | [1] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Aqueous Solubility | Insoluble | [2] |

Interpretation of Physicochemical Properties for Solubility Prediction:

-

High Melting Point: The very high melting point (>300°C) suggests strong intermolecular forces in the crystal lattice, primarily due to hydrogen bonding and π-π stacking of the aromatic rings.[2] A significant amount of energy is required to overcome these forces, which often correlates with poor solubility in non-polar and weakly polar solvents.

-

logP: A calculated logP of 1.6856 indicates a moderate lipophilicity.[1] In general, compounds with a positive logP value are more soluble in organic solvents than in water.[3][4] This value suggests that while the compound is not extremely lipophilic, it will favor partitioning into organic phases over aqueous ones.

-

Topological Polar Surface Area (TPSA): A TPSA of 45.75 Ų is indicative of a molecule with moderate polarity.[1] This, combined with the presence of hydrogen bond donors and acceptors, suggests that polar organic solvents capable of engaging in hydrogen bonding will be more effective at solvating the molecule.

-

Hydrogen Bonding: With one hydrogen bond donor (the hydroxyl group) and two acceptors (the nitrogen atoms and the carbonyl oxygen in its tautomeric form), the molecule can readily participate in hydrogen bonding.[1] This is a key factor in its high melting point and will be a dominant factor in its solubility. Solvents that can act as both hydrogen bond donors and acceptors are likely to be the most effective.

-

Aqueous Insolubility: The reported insolubility in water is consistent with the molecule's moderate logP and the energetic favorability of self-association (crystal formation) over solvation by water.[2]

Expected Qualitative Solubility in Organic Solvents:

Based on the analysis of its physicochemical properties, the following qualitative solubility profile for this compound in common organic solvents can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | These solvents have high polarity and can act as hydrogen bond acceptors, effectively disrupting the crystal lattice of the solute. DMSO is often an excellent solvent for many heterocyclic compounds. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While capable of hydrogen bonding, the shorter-chain alcohols may not be as effective as polar aprotic solvents at solvating the molecule. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar and cannot engage in hydrogen bonding. They are unlikely to effectively overcome the strong intermolecular forces of the solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Very Low | These solvents have low polarity and are poor hydrogen bond donors. |

| Aromatic | Toluene, Benzene | Very Low to Insoluble | These non-polar solvents will not effectively solvate the polar functional groups of the molecule. |

| Alkanes | Hexane, Heptane | Insoluble | The non-polar nature of these solvents makes them incapable of dissolving the polar, hydrogen-bonding solute. |

Experimental Determination of Solubility

For any research or development application, empirical determination of solubility is essential for accurate and reproducible results. The two primary methods for this are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution in equilibrium with the solid drug.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[6] A rotary shaker or orbital incubator is recommended for consistent agitation.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in the same solvent for accurate quantification.

-

Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous or organic medium.[7][8] It measures the concentration at which a compound precipitates from a supersaturated solution.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Precipitation and Detection: After a defined incubation period (e.g., 1-2 hours), measure the turbidity of each well using a nephelometer.[9][10] The instrument detects the light scattered by any precipitate that has formed.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[10]

Sources

- 1. medium.com [medium.com]

- 2. youtube.com [youtube.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. quora.com [quora.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

"6-Bromo-1,8-naphthyridin-2-ol" melting point and physical state

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,8-naphthyridin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 72754-05-3), a heterocyclic building block of interest in medicinal chemistry and materials science. The document focuses on its physical state and melting point, contextualizing the empirical data with an exploration of its underlying molecular structure. A detailed, field-proven protocol for the experimental determination of the melting point is provided, alongside a discussion of the structural implications of its high thermal stability. This guide is intended for researchers, chemists, and drug development professionals requiring a thorough understanding of this compound's fundamental characteristics.

Introduction to this compound

This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The 1,8-naphthyridine core is a recognized "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. This specific bromo-substituted derivative serves as a crucial intermediate in organic synthesis, enabling further functionalization to create more complex molecules.

It is critical to recognize that this compound exists in a tautomeric equilibrium between the lactol (enol) form, this compound, and the lactam (keto) form, 6-bromo-1,8-naphthyridin-2(1H)-one. Spectroscopic and crystallographic evidence in related systems strongly suggests that the lactam form predominates in the solid state. This structural preference has profound implications for its physical properties, particularly its high melting point, due to the potential for strong intermolecular hydrogen bonding.

Physicochemical Characteristics

The defining physical properties of this compound have been characterized by multiple chemical suppliers. These data points provide a baseline for handling, storage, and reaction setup.

Summary of Properties

The key identifiers and physical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 72754-05-3 | [1][2][3] |

| Molecular Formula | C₈H₅BrN₂O | [1][2][4] |

| Molecular Weight | 225.05 g/mol | [3] |

| IUPAC Name | 6-bromo-1H-1,8-naphthyridin-2-one | [3] |

| Synonyms | This compound, 6-Bromo-2-hydroxy-1,8-naphthyridine | [5][6] |

| Physical State | Solid, Powder | [4][7] |

| Appearance | Pale brown | [4][7] |

| Melting Point | >300°C | [3] |

| Solubility | Insoluble in water | [3] |

Interpretation of Physical Data

The exceptionally high melting point of >300°C is the most notable physical characteristic of this compound[3]. Such a high value for a relatively small organic molecule is indicative of exceptionally strong intermolecular forces in the crystal lattice. This is consistent with the predominance of the lactam tautomer, which can form highly stable, planar hydrogen-bonded dimers. These strong, directional interactions, supplemented by π-π stacking of the aromatic rings, require significant thermal energy to overcome, resulting in a very high melting point.

The physical appearance as a pale brown powder is typical for many multi-ring heterocyclic organic compounds[4][7]. Its insolubility in water is also expected, given its largely hydrophobic aromatic structure[3].

Experimental Protocol: Melting Point Determination

To verify the cited melting point and assess the purity of a sample, a standardized melting point determination is essential. The following protocol outlines a robust methodology using a modern digital melting point apparatus.

Principle and Rationale

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress and broaden the melting range. This protocol is designed to provide an accurate and reproducible measurement by ensuring slow, controlled heating near the melting point, allowing for thermal equilibrium between the sample and the heating block. The use of certified standards is crucial for validating the instrument's performance.

Apparatus and Materials

-

Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30) with a capillary holder and viewing lens/camera.

-

Materials:

-

Sample of 6-Bromo-1,8-naphthyridin-2(1H)-one.

-

Melting point capillaries (thin-walled, one end sealed).

-

Spatula and watch glass.

-

Mortar and pestle (if sample is not a fine powder).

-

Certified melting point standards (e.g., caffeine, vanillin) for calibration.

-

Step-by-Step Methodology

-

Instrument Calibration:

-

Prior to sample analysis, verify the instrument's accuracy by determining the melting point of at least two certified standards that bracket the expected melting point of the sample.

-

If the observed values deviate from the certified ranges, perform a calibration according to the manufacturer's instructions. This step is fundamental to ensuring the trustworthiness of the results.

-

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Invert a capillary tube and press the open end into the powder until a small amount of sample is collected.

-

Tap the sealed end of the capillary gently on a hard surface to pack the powder down. The packed sample height should be 2-3 mm for optimal results.

-

-

Measurement Procedure:

-

Set the starting temperature on the apparatus to ~280°C (at least 20°C below the expected melting point).

-

Set the heating ramp rate to a rapid value (e.g., 10-20°C/min) to approach the melt.

-

Once the temperature reaches ~295°C, reduce the ramp rate to 1-2°C/min. A slow ramp rate through the melting transition is critical for accuracy.

-

Insert the prepared capillary into the heating block.

-

Observe the sample through the viewing port.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (<2°C). Given the reported value is ">300°C," the instrument may reach its limit. In this case, the result is reported as "melts above [instrument maximum temperature]" or simply ">300°C."

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized to clarify the sequence of operations and decision points.

Caption: Workflow for the experimental determination of melting point.

Conclusion

This compound is a solid, pale brown powder with a melting point exceeding 300°C[3][4][7]. This high thermal stability is a direct consequence of its molecular structure, specifically the predominance of the lactam tautomer which facilitates extensive intermolecular hydrogen bonding. The provided experimental protocol offers a reliable and scientifically sound method for verifying this key physical property, ensuring data integrity for research and development applications.

References

- 6-bromo-1,8-naphthyridin-4(1H)-one.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. H50042.MD [thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% | CymitQuimica [cymitquimica.com]

The Strategic Utility of 6-Bromo-1,8-naphthyridin-2-ol: A Synthetic Intermediate for Advanced Drug Discovery

Introduction: The Privileged 1,8-Naphthyridine Scaffold

Within the landscape of medicinal chemistry, the 1,8-naphthyridine core stands out as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The inherent chemical properties of the 1,8-naphthyridine system—its planarity, hydrogen bonding capabilities, and electronic characteristics—have led to its incorporation into a wide array of biologically active agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral compounds.[3][4][5] The strategic introduction of functional groups onto this core is paramount for modulating pharmacological activity, and it is in this context that 6-Bromo-1,8-naphthyridin-2-ol emerges as a pivotal synthetic intermediate.

This technical guide provides an in-depth exploration of this compound, focusing on its synthesis and its versatile role as a precursor in the construction of complex, high-value molecules for drug discovery and development. We will delve into the mechanistic rationale behind synthetic choices and provide field-proven protocols for its preparation and subsequent functionalization.

Physicochemical Properties and Tautomerism

This compound is a stable, typically solid organic compound.[6] It is important for the practicing chemist to recognize the existence of keto-enol tautomerism in this system. The compound exists in equilibrium between the -ol form (this compound) and the more stable -one form (6-Bromo-1,8-naphthyridin-2(1H)-one). For the remainder of this guide, we will refer to the compound by its "-ol" name, with the understanding that the "-one" tautomer is often the predominant species.

| Property | Value | Source(s) |

| CAS Number | 72754-05-3 | [6][7][8] |

| Molecular Formula | C₈H₅BrN₂O | [7][8] |

| Molecular Weight | 225.04 g/mol | [7][8] |

| Appearance | Pale brown to off-white solid | [9] |

| Melting Point | >300°C | [6] |

| Solubility | Insoluble in water | [6] |

Synthesis of this compound: The Friedländer Annulation

The most convergent and widely adopted method for constructing the 1,8-naphthyridine core is the Friedländer annulation.[10][11] This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an activated α-methylene group, such as a ketone or ester.[7] The reaction proceeds via an initial aldol condensation followed by a cyclodehydration to form the fused pyridine ring.

For the synthesis of our target intermediate, the logical precursors are 2-amino-5-bromonicotinaldehyde and a molecule providing a two-carbon unit with an activated methylene, such as ethyl acetoacetate or a related active methylene compound. The choice of the second component influences the substituent at the 3-position of the naphthyridine ring.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Friedländer Reaction

This protocol is a representative procedure adapted from established green chemistry methods for Friedländer synthesis.[9][12][13]

Materials:

-

2-amino-5-bromonicotinaldehyde (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Choline hydroxide (45 wt% in H₂O, 0.1 equiv) or Piperidine (0.2 equiv)

-

Ethanol or Water (as solvent)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromonicotinaldehyde (1.0 equiv) and the chosen solvent (e.g., water, for a greener approach).[12]

-

Begin stirring the suspension. Add ethyl acetoacetate (1.2 equiv) to the mixture.

-

Add the base catalyst (e.g., choline hydroxide).[12] The use of a biocompatible catalyst like choline hydroxide in water represents a significant improvement in the environmental footprint of the synthesis compared to traditional methods.[12][13]

-

Heat the reaction mixture to reflux (or 50-80°C if using the water/choline hydroxide system) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the crude product should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water and then a small amount of cold ethanol or diethyl ether to remove residual starting materials and impurities.

-

Dry the purified product under vacuum to a constant weight. The resulting this compound is typically of sufficient purity for use in subsequent steps.

Causality Behind Choices:

-

Base Catalyst: The base is crucial for deprotonating the α-methylene group of ethyl acetoacetate, generating the enolate nucleophile required to attack the aldehyde of the aminonicotinaldehyde. This is the key bond-forming step.[10]

-

Solvent Choice: While traditional methods use organic solvents like ethanol, using water is a more sustainable and cost-effective option.[9][12] The reactants for the Friedländer condensation often have sufficient solubility in hot water to proceed efficiently.[12]

-

Excess Reagent: A slight excess of the active methylene compound is used to ensure the complete consumption of the more valuable 2-amino-5-bromonicotinaldehyde.

The Role of the Bromo Substituent: A Handle for Cross-Coupling

The true synthetic power of this compound lies in the reactivity of its C6-bromo substituent. This aryl bromide is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2][14] This versatility is critical for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The primary palladium-catalyzed reactions leveraged are:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters.[15][16]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[2][17]

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[3][18]

Logical Flow of Cross-Coupling Reactions

Caption: Key cross-coupling pathways for this compound.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02-0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv), finely ground

-

1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

-

Ethyl acetate

-

Brine solution

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), under a positive pressure of the inert gas.

-

Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1). The solvent must be degassed to remove dissolved oxygen which can deactivate the catalyst.

-

Heat the reaction mixture to 80-100°C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,8-naphthyridin-2-ol.

Mechanistic Rationale:

-

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving: (a) Oxidative Addition of the aryl bromide to the Pd(0) catalyst to form a Pd(II) species, (b) Transmetalation where the organic group from the activated boronic acid displaces the bromide on the palladium center, and (c) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15][16]

-

Role of Base: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) which facilitates the transmetalation step.[16]

-

Ligand Choice: Triphenylphosphine (in Pd(PPh₃)₄) is a common and effective ligand that stabilizes the palladium center throughout the catalytic cycle.

Application in Advanced Synthesis: Towards PARP Inhibitors

The functionalized 1,8-naphthyridin-2-one scaffold is a key structural motif in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of targeted cancer therapies, with drugs like Olaparib being used for the treatment of certain types of ovarian and breast cancers.[4][8][19] The synthesis of Olaparib analogues and other novel PARP inhibitors often relies on intermediates that can be derived from this compound, where the C6 position is functionalized via cross-coupling to interact with the target enzyme.[1][20]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis via the robust Friedländer annulation provides reliable access to the valuable 1,8-naphthyridine core. The true power of this intermediate is realized through the C6-bromo handle, which opens a gateway to a vast chemical space via palladium-catalyzed cross-coupling reactions. By enabling the precise and efficient introduction of diverse functionalities, this compound serves as a cornerstone in the construction of sophisticated molecules, accelerating the discovery and development of next-generation therapeutics.

References

- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2019). J Enzyme Inhib Med Chem, 34(1), 150-162. [Link]

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. [Link]

- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). J Enzyme Inhib Med Chem. [Link]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

- Buchwald–Hartwig amination. (n.d.). In Wikipedia.

- Friedländer synthesis. (n.d.). In Wikipedia.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]

- 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Sonogashira coupling. (n.d.). In Wikipedia.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021).

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). PubMed. [Link]

- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2016). Green Chemistry. [Link]

- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

- 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. (1967). Journal of the Chemical Society C: Organic. [Link]

- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

- This compound. (n.d.). MySkinRecipes. [Link]

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

- Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (2011).

- Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. (2017). Organic Chemistry Portal. [Link]

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021).

- 6-bromo-2-naphthol. (n.d.). Organic Syntheses. [Link]

Sources

- 1. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. a2bchem.com [a2bchem.com]

- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]